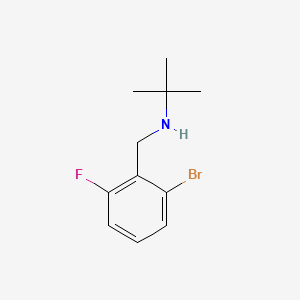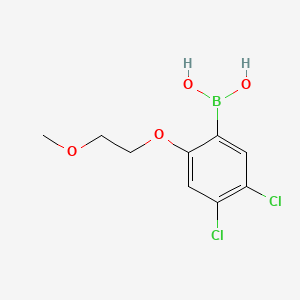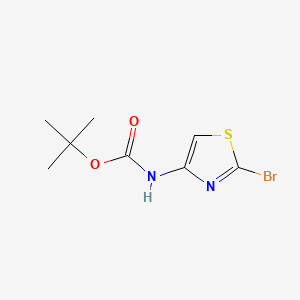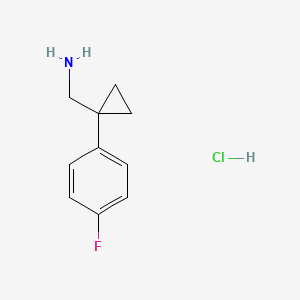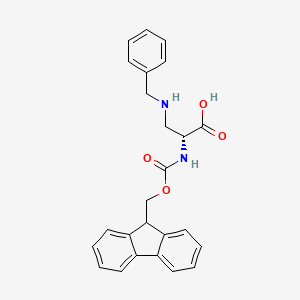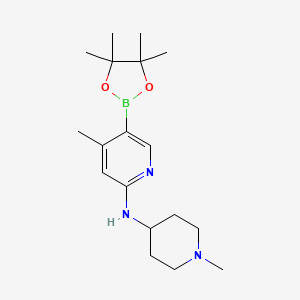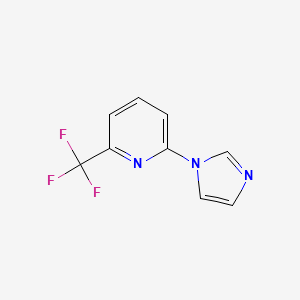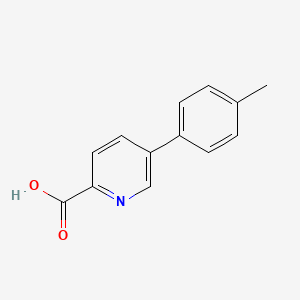
5-(p-Tolyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(p-Tolyl)picolinic acid is a chemical compound with the empirical formula C13H11NO2S . It is a derivative of picolinic acid, which is a catabolite of the amino acid tryptophan through the kynurenine pathway . Picolinic acid is known to assist in the absorption of zinc and other divalent or trivalent ions .
Synthesis Analysis
The synthesis of picolinic acid derivatives, such as 5-(p-Tolyl)picolinic acid, often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 5-(p-Tolyl)picolinic acid includes a pyridine ring (picolinic acid) and a phenyl ring (p-Tolyl) connected through a sulfur atom . The exact structure can be represented by the SMILES stringOC(C1=CC=C(C=N1)SC(C=C2)=CC=C2C)=O .
Applications De Recherche Scientifique
Herbicide Development
- Scientific Field : Agricultural Chemistry
- Application Summary : Picolinic acid and its derivatives, including 5-(p-Tolyl)picolinic acid, are used in the development of synthetic auxin herbicides . These compounds have been found to exhibit potent herbicidal activity .
- Methods of Application : The compounds are designed and synthesized using the structural skeleton of existing picolinate compounds as a template . They are then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results : The IC50 value of one of the synthesized compounds was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
Antiviral Research
- Scientific Field : Virology
- Application Summary : Picolinic acid, which includes 5-(p-Tolyl)picolinic acid, has been observed to exhibit antiviral activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Synthetic Auxin Herbicides
- Scientific Field : Agricultural Chemistry
- Application Summary : Picolinic acid and its derivatives, including 5-(p-Tolyl)picolinic acid, are used in the development of synthetic auxin herbicides . These compounds have been found to exhibit potent herbicidal activity .
- Methods of Application : The compounds are designed and synthesized using the structural skeleton of existing picolinate compounds as a template . They are then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results : The IC50 value of one of the synthesized compounds was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
Safety And Hazards
The safety data sheet for picolinic acid indicates that it is harmful if swallowed and causes serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . The safety and hazards of 5-(p-Tolyl)picolinic acid specifically are not well documented.
Orientations Futures
Recent studies have shown that picolinic acid has broad-spectrum antiviral abilities . It has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop picolinic acid into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This could potentially apply to its derivatives like 5-(p-Tolyl)picolinic acid as well.
Propriétés
IUPAC Name |
5-(4-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNSPFQIGYWYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679299 |
Source


|
| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-Tolyl)picolinic acid | |
CAS RN |
1225956-67-1 |
Source


|
| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


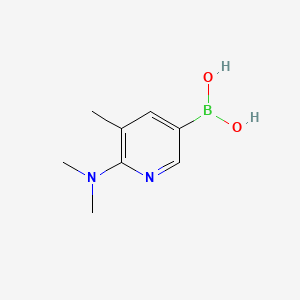
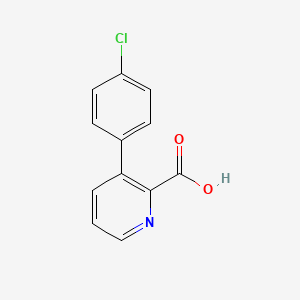
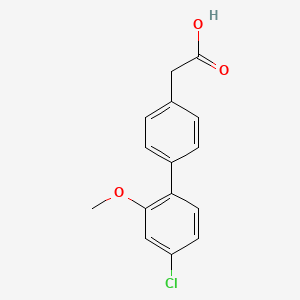
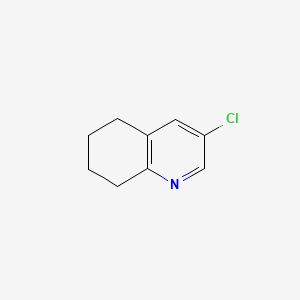
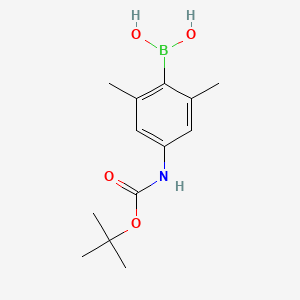
![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)
